molecular formula C8H7N3O2S B12905852 5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 6329-32-4

5-(2-Methyl-1,3-thiazol-4-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12905852
CAS No.: 6329-32-4
M. Wt: 209.23 g/mol
InChI Key: GIAUHRLAGGMYNO-UHFFFAOYSA-N
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Description

5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with urea under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline or dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with similar biological activities.

    Pyrimidine-2,4(1H,3H)-dione:

    Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of various heterocyclic compounds.

Uniqueness

5-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both thiazole and pyrimidine rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6329-32-4

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H7N3O2S/c1-4-10-6(3-14-4)5-2-9-8(13)11-7(5)12/h2-3H,1H3,(H2,9,11,12,13)

InChI Key

GIAUHRLAGGMYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CNC(=O)NC2=O

Origin of Product

United States

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